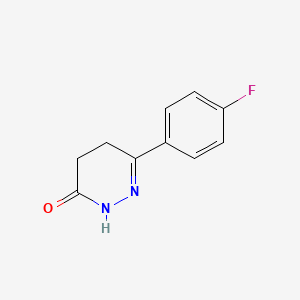

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONBUGAZNEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345620 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39499-62-2 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or ketoester under acidic or basic conditions to yield the desired pyridazinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

科学研究应用

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Pyridazinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below, 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is compared to structurally related compounds in terms of antiplatelet activity, phosphodiesterase (PDE) III inhibition, and hypotensive effects.

Table 1: Antiplatelet Activity of Pyridazinone Derivatives

Key Observations :

- The 4-fluorophenyl group in the target compound may offer a balance between steric bulk and electronic effects, though its antiplatelet activity is likely lower than chloroalkanoyl-substituted analogs (e.g., Thyes et al., 1983) due to reduced hydrophobic interactions .

- Unlike CI-930, which targets PDE III, the fluorophenyl derivative’s mechanism may involve alternative pathways, such as modulating cAMP/cGMP levels .

Table 2: Cardiovascular Effects and Structural Correlations

Key Observations :

- The absence of a 5-methyl or 2-substituted group in 6-(4-fluorophenyl)-dihydropyridazinone may limit its potency compared to pimobendan or SK&F 95654 .

- Fluorine’s electron-withdrawing nature could enhance binding to aromatic pharmacophores in cardiovascular targets, though direct comparisons are lacking in the literature.

Table 3: Pharmacokinetic and Structural Advantages

| Feature | 6-(4-Fluorophenyl)-dihydropyridazinone | CI-914 | Thyes et al. (1983) Compound |

|---|---|---|---|

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (chloro group prone to metabolism) |

| Selectivity for PDE III | Unclear | High | Moderate |

| Synthetic Accessibility | Straightforward (Friedel-Crafts route) | Complex (imidazole) | Moderate |

Key Observations :

生物活性

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Chemical Formula : C10H9FN2O

- Molecular Weight : 192.19 g/mol

- CAS Number : 39499-62-2

Research indicates that pyridazinone derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes :

- Antiplatelet Activity :

-

Monoamine Oxidase Inhibition :

- Certain derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, specific derivatives demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 0.5 | |

| COX-2 Inhibition | 0.8 | |

| MAO-B Inhibition | 0.013 | |

| Antiplatelet Aggregation | IC50 < 10 | |

| Cytotoxicity (L929 cells) | >120 |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various pyridazinones, including the target compound. The results indicated a dose-dependent reduction in inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of MAO-B inhibitors derived from pyridazinones. The compound exhibited significant neuroprotection in vitro against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative disorders .

常见问题

Q. What are the primary synthetic routes for 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives?

The compound is typically synthesized via Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine derivatives . Modifications at the phenyl ring (e.g., fluorophenyl) involve introducing substituents like chloroalkanoyl or methyl groups during intermediate steps. For example, 5-methyl substitution enhances PDE III inhibition and platelet aggregation suppression .

Q. How is the inhibitory activity against platelet aggregation assessed in vitro and in vivo?

In vitro assays use ADP- or collagen-induced platelet aggregation in human or rat platelet-rich plasma, measuring IC₅₀ values. Ex vivo studies administer compounds to rats and evaluate platelet inhibition post-dosing. Compounds like CI-930 and derivatives show 16,000-fold higher in vitro activity and 370-fold ex vivo potency compared to acetylsalicylic acid .

Q. What structural features correlate with PDE III inhibition and cardiotonic activity?

The 6-aryl group (e.g., 4-fluorophenyl) and 5-methyl substitution on the dihydropyridazinone core are critical. For instance, 5-methyl derivatives exhibit 2× higher myocardial contractility than pimobendan . Hydrophobic substituents (e.g., chloroalkanoyl) enhance binding to PDE III's catalytic domain .

Advanced Research Questions

Q. How do conflicting data on cAMP PDE inhibition and inotropic activity arise across studies?

Discrepancies stem from differences in assay conditions (e.g., tissue-specific PDE isoforms) and substituent effects. For example, tricyclic 4a-methylpyridazinones show variable inotropic activity despite similar PDE III inhibition, suggesting off-target effects (e.g., calcium sensitization) . Computational modeling (e.g., 5-point pharmacophore models) helps reconcile these differences by identifying non-PDE targets .

Q. What strategies optimize bioavailability and selectivity in 6-aryl dihydropyridazinones?

- Bioavailability : Introducing hydrophilic groups (e.g., CH₂CH₂OH at R₃) improves solubility without compromising activity .

- Selectivity : Methyl or cyano substituents at R₁ reduce off-target β-adrenergic receptor binding .

- Prodrugs : Esterification of carboxyl groups (e.g., ethoxycarbonyl) enhances oral absorption, as seen in MCI-154 derivatives .

Q. Why do some derivatives show species-specific activity in cardiovascular models?

Rat aortic ring assays (phenylephrine-induced contraction) often overestimate vasodilatory effects compared to human tissue due to differences in PDE III isoform expression . Cross-species comparisons using transgenic models or human-induced pluripotent stem cell-derived cardiomyocytes are recommended .

Q. How can SAR studies resolve contradictions in antiplatelet vs. hypotensive activity?

While larger substituents (e.g., Vw > 100 ų) enhance platelet inhibition via hydrophobic interactions, moderate-sized groups (Vw ~ 80 ų) optimize hypotension by balancing PDE III affinity and systemic distribution . Multivariate regression analysis of substituent parameters (e.g., Hansch π, steric bulk) is critical for dual-activity optimization .

Methodological Considerations

Designing experiments to evaluate PDE III inhibition vs. β-adrenergic effects

- PDE III assay : Measure cAMP hydrolysis in cardiac homogenates using radioisotopic (³H-cAMP) or fluorogenic substrates .

- β-Adrenergic activity : Assess atrial contraction in isolated rat atria with/without β-blockers (e.g., propranolol) to isolate PDE-mediated effects .

Analyzing data from conflicting in vivo hypotensive studies

Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolite activity (e.g., N-acetyl derivatives) and tissue penetration differences. For example, CI-914’s short half-life (<2 hr) explains its transient hypotension vs. sustained effects of CI-930 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。